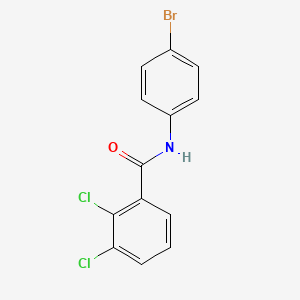
2,3-dichloro-N-(3-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-N-(3-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the benzamide class of drugs and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
2,3-dichloro-N-(3-fluorophenyl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of cancer and autoimmune diseases. By inhibiting BTK, this compound can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes involved in cancer and autoimmune diseases. It can inhibit the proliferation and survival of cancer cells, induce apoptosis, and reduce tumor growth. In autoimmune diseases, this compound can reduce inflammation and prevent tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-dichloro-N-(3-fluorophenyl)benzamide is its high potency and selectivity for BTK, which makes it a promising candidate for targeted therapy. However, its efficacy and safety in humans are still being evaluated, and more research is needed to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for 2,3-dichloro-N-(3-fluorophenyl)benzamide research, including:
1. Clinical trials to evaluate its efficacy and safety in humans
2. Combination therapy with other drugs for enhanced therapeutic effects
3. Development of more potent and selective BTK inhibitors
4. Investigation of its potential use in other diseases, such as multiple sclerosis and Sjogren's syndrome.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an exciting area of study in the field of drug development.
Synthesemethoden
The synthesis of 2,3-dichloro-N-(3-fluorophenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The final compound is obtained through further chemical modifications and purification steps.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-N-(3-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including lymphoma, leukemia, and solid tumors. It has also been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFOEIFRFEGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)



![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)



![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)

![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)